5-Fluoro-2,3-thiophenedicarboxaldehyde
CAS No.: 1015071-22-3
Cat. No.: VC2709428
Molecular Formula: C6H3FO2S
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015071-22-3 |
|---|---|
| Molecular Formula | C6H3FO2S |
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | 5-fluorothiophene-2,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
| Standard InChI Key | UHZWVDHHMHBMDX-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1C=O)C=O)F |
| Canonical SMILES | C1=C(SC(=C1C=O)C=O)F |
Introduction
Chemical Identity and Structure
5-Fluoro-2,3-thiophenedicarboxaldehyde, also known as 5-fluoro-thiophene-2,3-dicarbaldehyde, is a thiophene derivative characterized by the presence of two aldehyde functional groups at the 2 and 3 positions and a fluorine atom at the 5 position of the thiophene ring . The thiophene core consists of a five-membered aromatic heterocycle containing a sulfur atom, which contributes to the compound's distinct chemical behavior . This structural arrangement creates a molecule with both electron-withdrawing and aromatic properties that influence its reactivity profile and potential applications.
Structural Specifications
The molecular structure of 5-Fluoro-2,3-thiophenedicarboxaldehyde features a planar thiophene ring with three substituents arranged in specific positions. The two aldehyde groups (-CHO) are attached at adjacent positions (2 and 3), creating a region of high electrophilicity, while the fluorine atom at position 5 introduces an electron-withdrawing influence that affects the electronic distribution across the molecule. This specific arrangement of functional groups creates a compound with unique reactivity patterns and potential for further derivatization.
Identification Parameters
The compound is identified through various chemical identifiers and notations as summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1015071-22-3 |
| Molecular Formula | C₆H₃FO₂S |
| Molecular Weight | 158.15 g/mol |
| IUPAC Name | 5-fluorothiophene-2,3-dicarbaldehyde |
| MDL Number | MFCD15143649 |
| Standard InChI | InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
| Standard InChIKey | UHZWVDHHMHBMDX-UHFFFAOYSA-N |
| SMILES Notation | C1=C(SC(=C1C=O)C=O)F |
The compound can be unambiguously identified using these parameters, particularly the CAS number and molecular formula, which are essential for database searches and regulatory compliance .
Physical and Chemical Properties
5-Fluoro-2,3-thiophenedicarboxaldehyde exhibits specific physical and chemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is crucial for its proper handling, storage, and utilization in research and industrial settings.
Physical Properties
The compound exists as a solid at standard ambient temperature and pressure, with a relatively low melting point indicating moderate intermolecular forces . Its physical appearance and stability parameters are important considerations for storage and handling protocols.
| Property | Value |
|---|---|
| Physical State at 20°C | Solid |
| Melting Point | 41-44°C (106-111°F) |
| Appearance | Not specified in sources |
| Solubility | Not specified in sources |
The relatively low melting point suggests that the compound may require careful temperature control during storage to maintain its stability and prevent degradation .
Chemical Reactivity
The chemical reactivity of 5-Fluoro-2,3-thiophenedicarboxaldehyde is primarily governed by the presence of its two aldehyde functional groups, which are highly reactive towards nucleophiles. The aldehyde groups can participate in various condensation reactions, making the compound valuable in synthetic organic chemistry. Additionally, the fluorine substituent, being strongly electronegative, influences the electron distribution within the molecule, potentially enhancing the electrophilicity of the aldehyde carbons and affecting the reactivity of the thiophene ring .
The thiophene core provides aromatic character to the molecule, which can participate in electrophilic aromatic substitution reactions, although with altered reactivity patterns compared to non-fluorinated analogues due to the electron-withdrawing effect of the fluorine atom . The combination of these structural features makes 5-Fluoro-2,3-thiophenedicarboxaldehyde a versatile building block for the synthesis of more complex molecular structures.
| Classification Element | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H319 (Causes serious eye irritation) | |
| Precautionary Statements | P264; P270; P280; P301+P312+P330; P305+P351+P338; P337+P313; P501 |
| European Risk Statements | 22-36 |
| European Safety Statements | 26 |
| European Hazard Codes | X |
These classifications indicate that the compound poses moderate health hazards, primarily related to ingestion and eye contact .
| Supplier | Product Reference | Purity | Package Size | Price (if available) |
|---|---|---|---|---|
| AK Scientific | 0404AA | 95% | Not specified | Not provided |
| UTech Products | 5438709 | 97% | 500mg | $376.25 |
| Cymit Quimica | IN-DA0004O4 | Not specified | Not specified | "To inquire" |
| Cymit Quimica | 3D-FF84676 | Min. 95% | 500mg, 1g | Discontinued |
The relatively high price per unit suggests that the compound is primarily intended for research purposes rather than large-scale industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume